N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a novel compound synthesized and studied by scientists at the National University of Pharmacy (NUPh) in Ukraine. [] This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are widely studied for their various biological activities. [] Researchers are particularly interested in its potential as an anticonvulsant agent. []
While the specific details of the synthesis procedure for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide are not provided in the provided literature, it is mentioned that this compound was synthesized at the medicinal chemistry department of NUPh. [] The synthesis likely involves multiple steps and utilizes common organic chemistry reactions.
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has demonstrated significant anticonvulsant activity in preclinical studies. [] Researchers at NUPh evaluated its efficacy using the pentylenetetrazole (PTZ) induced seizure model. [] The compound exhibited superior anticonvulsant effects compared to the standard drug, valproic acid (Depakin). [] This finding highlights its potential for further development as a novel anticonvulsant drug.
Researchers at NUPh have undertaken the task of developing quality control methods for this compound. [] They have investigated its physical and chemical properties, including spectral characteristics obtained through Infrared (IR), Ultraviolet-Visible (UV), and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] These analyses are essential for identifying the compound and assessing its purity.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: